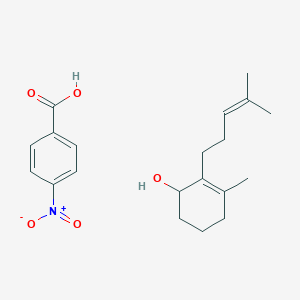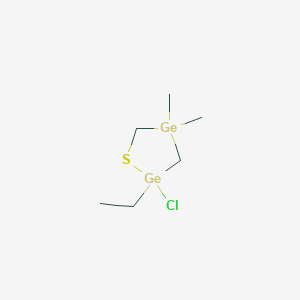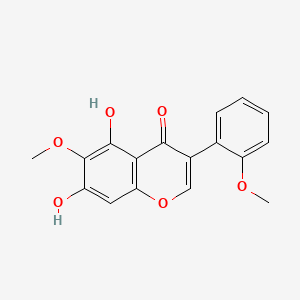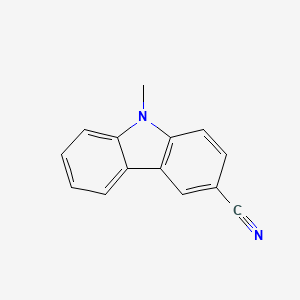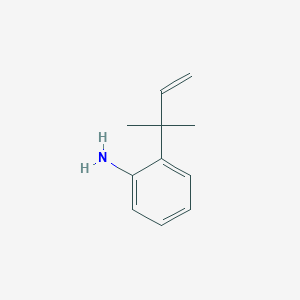
2-(2-Methylbut-3-en-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylbut-3-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methylbutenyl group attached to the aniline ring
Méthodes De Préparation
The synthesis of 2-(2-Methylbut-3-en-2-yl)aniline typically involves the isomerization of 2-(1-Methylbut-2-en-1-yl)aniline. The process includes heating the starting compound with potassium hydroxide at 300°C, resulting in the desired product with a high yield . This method is efficient and commonly used in laboratory settings.
Analyse Des Réactions Chimiques
2-(2-Methylbut-3-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline ring can be substituted with various functional groups.
Polymerization: It can be polymerized to form polyaniline derivatives, which are useful in creating conductive polymers.
Applications De Recherche Scientifique
2-(2-Methylbut-3-en-2-yl)aniline has several scientific research applications:
Polymer Science: It is used to synthesize polyaniline derivatives, which are known for their electrical conductivity and stability.
Chemical Sensors: The compound’s derivatives are employed in the design of chemical sensors due to their high sensitivity to moisture and ammonia.
Medicine and Catalysis:
Mécanisme D'action
The mechanism of action of 2-(2-Methylbut-3-en-2-yl)aniline involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes oxidative polymerization, leading to the formation of conductive polymers. The presence of the methylbutenyl group influences the electronic properties of the resulting polymers, enhancing their solubility and conductivity .
Comparaison Avec Des Composés Similaires
2-(2-Methylbut-3-en-2-yl)aniline can be compared with other aniline derivatives, such as:
2-(1-Methylbut-2-en-1-yl)aniline: This compound is a precursor in the synthesis of this compound and shares similar properties.
Polyaniline: A well-known conductive polymer, polyaniline has similar applications but differs in its solubility and stability properties.
This compound stands out due to its unique substituent, which enhances its solubility and makes it suitable for various applications in polymer science and chemical sensors.
Propriétés
Numéro CAS |
92387-16-1 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2-(2-methylbut-3-en-2-yl)aniline |
InChI |
InChI=1S/C11H15N/c1-4-11(2,3)9-7-5-6-8-10(9)12/h4-8H,1,12H2,2-3H3 |
Clé InChI |
WBKXAGXYDAYQQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)C1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
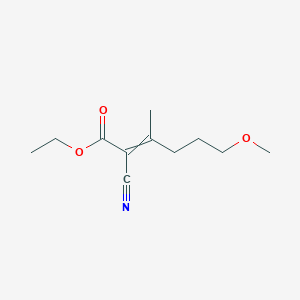
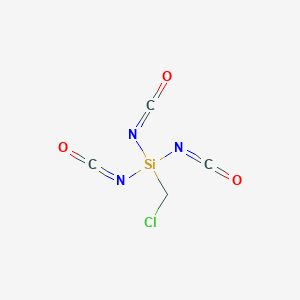
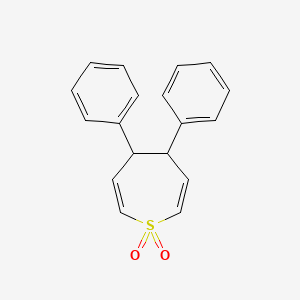
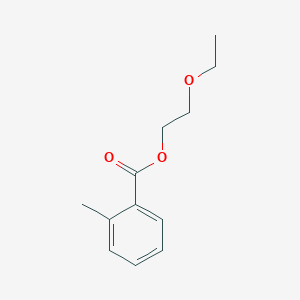
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
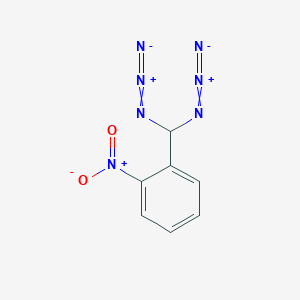
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
